molecular formula C22H21NO B14690192 2-(Dibenzylamino)-1-phenylethanone CAS No. 24431-24-1

2-(Dibenzylamino)-1-phenylethanone

Cat. No.: B14690192
CAS No.: 24431-24-1
M. Wt: 315.4 g/mol
InChI Key: CVWYQQGHIHMOCF-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-1-phenylethanone is an organic compound that features a phenyl group attached to an ethanone backbone, with a dibenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-1-phenylethanone typically involves the reaction of benzylamine with benzyl chloride to form dibenzylamine. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone or benzoic acid derivatives.

    Reduction: Formation of 2-(Dibenzylamino)-1-phenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(Dibenzylamino)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-1-phenylethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dibenzylamino)-1-phenylethanol: A reduced form of the compound with an alcohol group.

    Benzophenone: A structurally related compound with a ketone group.

    Benzylamine: A simpler amine precursor used in the synthesis of 2-(Dibenzylamino)-1-phenylethanone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dibenzylamino substituent and phenylethanone backbone make it a versatile intermediate in organic synthesis and a valuable compound for research and industrial purposes.

Properties

CAS No.

24431-24-1

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

2-(dibenzylamino)-1-phenylethanone

InChI

InChI=1S/C22H21NO/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2

InChI Key

CVWYQQGHIHMOCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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